Enterodiol is a lignan.
Enterodiol
CAS No.: 80226-00-2
Cat. No.: VC21343294
Molecular Formula: C18H22O4
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80226-00-2 |
---|---|
Molecular Formula | C18H22O4 |
Molecular Weight | 302.4 g/mol |
IUPAC Name | (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol |
Standard InChI | InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 |
Standard InChI Key | DWONJCNDULPHLV-HOTGVXAUSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO |
SMILES | C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Canonical SMILES | C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Chemical Structure and Properties
Molecular Structure
Enterodiol has the chemical formula C₁₈H₂₂O₄ with a molecular weight of 302.3649 g/mol . Its IUPAC name is (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol, though it is also known by the traditional IUPAC name (-)-enterodiol . The structure features two phenolic rings connected by a butane-1,4-diol bridge, with hydroxyl groups at positions 3 and 3' of the phenolic rings .
Physical and Chemical Properties
Enterodiol possesses key physical and chemical characteristics that influence its biological activity:
Property | Value |
---|---|
Formula | C₁₈H₂₂O₄ |
Molecular Weight | 302.3649 |
Exact Mass | 302.151809192 |
InChI Key | DWONJCNDULPHLV-HOTGVXAUSA-N |
CAS Number | 80226-00-2 |
The presence of hydroxyl groups on the phenolic rings gives enterodiol its weak estrogenic and antiestrogenic properties, allowing it to interact with estrogen receptors and influence hormone-related biological processes .
Formation and Metabolism
Dietary Sources and Precursors
The primary dietary sources of lignan precursors that lead to enterodiol formation include:
-
Flaxseeds (richest known source)
-
Whole-grain cereals (barley, rye, and wheat)
-
Sesame seeds
-
Legumes
-
Various nuts
-
Berries and other fruits
These foods contain plant lignans such as pinoresinol, lariciresinol, secoisolariciresinol, matairesinol, and their glycosides, which serve as precursors to mammalian lignans .
Metabolic Pathway
The formation of enterodiol occurs through a complex metabolic pathway involving intestinal microbiota:
-
Dietary plant lignans are ingested and reach the intestine
-
Intestinal bacteria deglycosylate and metabolize these precursors
-
Secoisolariciresinol and matairesinol are converted to enterodiol
-
Enterodiol can be further oxidized to enterolactone by intestinal bacteria
A study investigating the metabolism of various plant lignans demonstrated that matairesinol, secoisolariciresinol, lariciresinol, and pinoresinol were directly converted to mammalian lignans including enterodiol . This metabolic conversion primarily takes place in the upper part of the large bowel .
Factors Affecting Enterodiol Formation
Several factors influence the conversion of plant lignans to enterodiol:
-
Composition of intestinal microbiota
-
Antibiotic use (reduces conversion)
-
Defecation frequency
-
Body mass index
-
Dietary patterns
A pharmacokinetic study found that at least 40% of ingested secoisolariciresinol was available to the body as enterodiol and enterolactone, with plasma enterodiol concentrations peaking at approximately 73 nanomoles/liter about 15 hours after ingestion .
Biological Activities
Estrogenic and Antiestrogenic Effects
Enterodiol exhibits both weak estrogenic and antiestrogenic properties, which form the basis for many of its biological effects. These properties arise from the structural similarity between enterodiol and estradiol, allowing enterodiol to:
-
Compete with estradiol for type II estrogen receptors
-
Induce sex hormone binding globulin (SHBG)
These mechanisms may explain the potential protective effects of enterodiol against hormone-dependent cancers such as breast and prostate cancer .
Immunomodulatory Effects
Research has revealed significant immunomodulatory effects of enterodiol. A study investigating the impact of enterodiol on immune response found that it can modulate immune function by acting on nuclear factor-κB (NF-κB) signaling . The study showed that enterodiol:
-
Inhibited cell proliferation and cytokine production in a dose-related manner
-
Prevented inhibitory-κB (I-κB) degradation
-
Suppressed NF-κB activation
These effects suggest that enterodiol may possess anti-inflammatory properties and could potentially benefit conditions characterized by excessive immune activation.
Analytical Methods and Synthesis
Detection and Quantification
Various analytical methods have been developed for the detection and quantification of enterodiol in biological samples. These include:
-
High-performance liquid chromatography (HPLC) with coulometric electrode array detection
-
Gas chromatography-mass spectrometry (GC-MS) analysis of trimethylsilyl derivatives
These methods allow researchers to measure enterodiol concentrations in blood, urine, and other biological samples, facilitating studies on the relationship between dietary lignan intake, enterodiol levels, and health outcomes.
Synthesis and Labeling
For research purposes, various methods have been developed to synthesize enterodiol and isotopically labeled variants. For example, [2H10]-enterodiol (containing ten deuterium atoms) can be prepared from [2H8]-enterolactone by reduction with lithium aluminum deuteride (LiAlD4) . These labeled compounds serve as important standards for quantitative measurements in metabolic and pharmacokinetic studies.
Future Research Directions
Despite significant advances in understanding enterodiol, several areas require further investigation:
-
Elucidation of specific intestinal bacterial species responsible for converting plant lignans to enterodiol
-
Further characterization of dose-response relationships in various health conditions
-
Better understanding of the interaction between enterodiol and pharmaceutical drugs
-
Development of targeted interventions to enhance beneficial effects of enterodiol
-
Clarification of the differential effects observed in pre- and post-menopausal women
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume